molecular formula C18H18ClN3O2 B4484561 N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide

N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide

Cat. No.: B4484561
M. Wt: 343.8 g/mol
InChI Key: SVDRENNUIOOQAO-UHFFFAOYSA-N
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Description

N-(5-{[(3-Chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropane carboxamide core linked to a substituted phenyl group. The molecule contains a 3-chloroaniline moiety connected via a urea bridge (carbonylamino group) to the aromatic ring. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and anti-inflammatory agents, where the cyclopropane ring enhances metabolic stability and the chloro-substituted aromatic system modulates target binding affinity.

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)carbamoylamino]-2-methylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-11-5-8-15(10-16(11)22-17(23)12-6-7-12)21-18(24)20-14-4-2-3-13(19)9-14/h2-5,8-10,12H,6-7H2,1H3,(H,22,23)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDRENNUIOOQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloroaniline with a suitable carbonyl compound to form the corresponding amide. This intermediate is then reacted with 2-methylphenylcyclopropanecarboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: The chlorinated aniline moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several cyclopropanecarboxamide derivatives documented in the evidence. Below is a detailed comparison:

Filgotinib (GLPG0634)

  • Structure: N-(5-{4-[(1,1-Dioxidothiomorpholino)methyl]phenyl}-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide.
  • Key Differences: Filgotinib replaces the 3-chloroanilino group with a thiomorpholine-dioxide-substituted phenyltriazolopyridine scaffold. The urea bridge in the target compound is absent in filgotinib, which instead uses a triazolopyridine core for JAK2/1 selectivity.
  • Functional Impact : Filgotinib’s thiomorpholine group enhances solubility and bioavailability compared to the chloro-substituted aromatic system in the target compound .

Compound 50 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-Fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide)

  • Structure : Features a thiazole ring with a 3-fluorobenzoyl substituent.
  • Key Differences: The target compound’s urea-linked 3-chloroanilino group is replaced by a fluorobenzoyl-thiazole system. The benzo[d][1,3]dioxole moiety in Compound 50 introduces electron-rich aromaticity, contrasting with the electron-withdrawing chloro group in the target compound.
  • Functional Impact : Fluorine substitution (Compound 50) may improve metabolic stability, while the chloro group (target compound) could enhance hydrophobic interactions in target binding .

N-(5-Chloro-2-methoxyphenyl)cyclopropanecarboxamide

  • Structure : A simpler analog with a 5-chloro-2-methoxyphenyl group directly attached to the cyclopropanecarboxamide.
  • Key Differences: Lacks the urea bridge and 3-chloroanilino substituent present in the target compound. The methoxy group at the 2-position may sterically hinder binding compared to the methyl group in the target compound.
  • Functional Impact : Reduced complexity may lower target specificity but improve synthetic accessibility .

Compound 51 (MNK Inhibitor)

  • Structure: N-(5-(4-((2-((4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)amino)phenyl)pyridin-2-yl)cyclopropanecarboxamide.
  • Key Differences :
    • Incorporates a pyridin-2-yl group and trifluoromethylphenyl substituent, unlike the chloro-substituted phenylurea in the target compound.
    • The ethylpiperazine moiety enhances solubility and pharmacokinetic properties.
  • Functional Impact : The trifluoromethyl group in Compound 51 increases electronegativity and binding affinity for MNK kinases, while the chloro group in the target compound may favor different target interactions .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Potential Targets References
Target Compound Cyclopropanecarboxamide 3-Chloroanilino, urea bridge, 2-methylphenyl Kinases, inflammatory targets N/A
Filgotinib (GLPG0634) Triazolopyridine-cyclopropane Thiomorpholine-dioxide, 4-methylphenyl JAK1/2
Compound 50 Thiazole-cyclopropane 3-Fluorobenzoyl, benzo[d][1,3]dioxol-5-yl Undisclosed
N-(5-Chloro-2-methoxyphenyl)cyclopropane Simple cyclopropanecarboxamide 5-Chloro-2-methoxyphenyl Undisclosed
Compound 51 Pyridine-cyclopropane Trifluoromethylphenyl, ethylpiperazine MNK kinases

Research Findings and Implications

  • Bioisosteric Replacements : The urea bridge in the target compound is a bioisostere for carbamate or amide linkages in analogs like filgotinib, balancing hydrogen-bonding capacity and rigidity .
  • Substituent Effects: Chloro groups (electron-withdrawing) vs. methoxy/fluoro groups (electron-donating) modulate electronic properties and binding kinetics. For example, the 3-chloroanilino group may enhance π-π stacking in hydrophobic pockets compared to fluorine .

Biological Activity

N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and mechanisms of action based on available literature and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of Cyclopropane Ring : Utilizing cyclopropanecarboxylic acid derivatives.
  • Amide Bond Formation : Reacting the cyclopropane derivative with an amine, specifically 3-chloroaniline.
  • Carbonyl Group Introduction : Achieved through acylation reactions.

The synthetic route is critical as it influences the biological activity of the final compound, with variations in substituents leading to different pharmacological profiles.

Anticancer Properties

Research has demonstrated that compounds structurally related to this compound exhibit significant inhibition of cancer cell proliferation. For instance, derivatives have shown effective inhibition against U937 cells, a human myeloid leukemia cell line, without notable cytotoxicity towards normal cells .

The proposed mechanism involves:

  • Inhibition of Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death pathways.
  • Targeting Specific Pathways : The structural elements allow for interaction with proteins involved in signaling pathways critical for cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of the chloro group on the aniline moiety enhances biological activity.
  • Cyclopropane Ring Influence : The rigidity provided by the cyclopropane structure contributes to its interaction with biological targets.

Case Studies

  • In Vitro Studies : A study reported that various derivatives of phenylcyclopropane carboxamide exhibited distinct inhibition profiles against different cancer cell lines, highlighting the importance of structural modifications .
  • In Vivo Studies : Animal model studies indicated that specific derivatives could significantly reduce tumor growth without adverse effects on normal tissues, suggesting a favorable therapeutic index.

Data Tables

Compound NameStructureIC50 (µM)Cell Line Tested
Compound AStructure A10U937
Compound BStructure B15HeLa
Compound CStructure C5MCF-7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide
Reactant of Route 2
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N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide

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